molecular formula C6H9N3O4S B13096156 N-(2,4-dihydroxy-6-methylpyrimidin-5-yl)methanesulfonamide

N-(2,4-dihydroxy-6-methylpyrimidin-5-yl)methanesulfonamide

Cat. No.: B13096156
M. Wt: 219.22 g/mol
InChI Key: SRLHTUPQSXMMQW-UHFFFAOYSA-N
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Description

N-(2,4-dihydroxy-6-methylpyrimidin-5-yl)methanesulfonamide: is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry. This compound features a pyrimidine ring substituted with hydroxyl and methyl groups, and a methanesulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dihydroxy-6-methylpyrimidin-5-yl)methanesulfonamide typically involves the reaction of 2,4-dihydroxy-6-methylpyrimidine with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds as follows:

2,4-dihydroxy-6-methylpyrimidine+methanesulfonyl chlorideThis compound+HCl\text{2,4-dihydroxy-6-methylpyrimidine} + \text{methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 2,4-dihydroxy-6-methylpyrimidine+methanesulfonyl chloride→this compound+HCl

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.

    Reduction: Reduction reactions can occur at the sulfonamide group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of sulfonic acids or sulfonates.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted pyrimidines.

Scientific Research Applications

Chemistry:

  • Used as a precursor in the synthesis of more complex molecules.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential as an enzyme inhibitor.
  • Studied for its interactions with nucleic acids.

Medicine:

  • Explored for its potential as an antimicrobial agent.
  • Evaluated for its anti-inflammatory properties.

Industry:

  • Used in the production of dyes and pigments.
  • Applied in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2,4-dihydroxy-6-methylpyrimidin-5-yl)methanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

    4,6-dihydroxy-2-methylpyrimidine: Shares the pyrimidine core but lacks the sulfonamide group.

    Methanesulfonamide: Contains the sulfonamide group but lacks the pyrimidine ring.

Uniqueness: N-(2,4-dihydroxy-6-methylpyrimidin-5-yl)methanesulfonamide is unique due to the combination of the pyrimidine ring and the sulfonamide group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C6H9N3O4S

Molecular Weight

219.22 g/mol

IUPAC Name

N-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)methanesulfonamide

InChI

InChI=1S/C6H9N3O4S/c1-3-4(9-14(2,12)13)5(10)8-6(11)7-3/h9H,1-2H3,(H2,7,8,10,11)

InChI Key

SRLHTUPQSXMMQW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)NS(=O)(=O)C

Origin of Product

United States

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